molecular formula C6H13ClF3N B1438941 Butyl(2,2,2-trifluoroethyl)amine hydrochloride CAS No. 1170296-36-2

Butyl(2,2,2-trifluoroethyl)amine hydrochloride

Cat. No.: B1438941
CAS No.: 1170296-36-2
M. Wt: 191.62 g/mol
InChI Key: FMLMUMIQZZHYNX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Butyl(2,2,2-trifluoroethyl)amine hydrochloride is an organic amine salt comprising a butyl group (C₄H₉) and a 2,2,2-trifluoroethyl group (CF₃CH₂) attached to a nitrogen atom, with a hydrochloride counterion. The trifluoroethyl moiety enhances metabolic stability and lipophilicity, making it valuable in pharmaceutical and agrochemical applications .

Properties

IUPAC Name

N-(2,2,2-trifluoroethyl)butan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12F3N.ClH/c1-2-3-4-10-5-6(7,8)9;/h10H,2-5H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMLMUMIQZZHYNX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNCC(F)(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13ClF3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 2,2,2-Trifluoroethylamine Precursors

The foundational step in preparing Butyl(2,2,2-trifluoroethyl)amine hydrochloride is the synthesis of 2,2,2-trifluoroethylamine, which can be achieved by amination of fluorinated alkyl derivatives.

Key Methods:

  • Amination of 2,2,2-Trifluoroethyl Methanesulfonate or p-Toluenesulfonate:
    • In a 50 ml autoclave, 2,2,2-trifluoroethyl methanesulfonate or 2,2,2-trifluoroethyl p-toluenesulfonate is reacted with aqueous ammonia (28%) in the presence of dimethyl sulfoxide as a solvent.
    • The reaction is conducted at elevated temperatures (~150°C) under pressure (up to 0.67 MPa) for several hours.
    • Yields of 2,2,2-trifluoroethylamine range from 79% to 85%, with only trace amounts of bis(2,2,2-trifluoroethyl)amine by-products detected.
Substrate Solvent Ammonia (28%) (g) Temperature (°C) Time (hours) Yield (%) By-products
2,2,2-Trifluoroethyl methanesulfonate Dimethyl sulfoxide 3.07 150 5 79 Trace bis(trifluoroethyl)amine
2,2,2-Trifluoroethyl p-toluenesulfonate Dimethyl sulfoxide 2.4 150 5 (3+2) 85 Trace bis(trifluoroethyl)amine

Source: JP Patent JP2008162990A, 2007

Coupling of 2,2,2-Trifluoroethylamine with Butylamine

The formation of Butyl(2,2,2-trifluoroethyl)amine involves the introduction of the butyl group onto the trifluoroethylamine backbone, typically via nucleophilic substitution or reductive amination methods.

  • Nucleophilic Substitution: Reacting trifluoroethyl halides (e.g., trifluoroethyl bromide or iodide) with butylamine under controlled conditions leads to the formation of the desired amine.
  • Reductive Amination: Coupling 2,2,2-trifluoroethylamine with butanal or its derivatives in the presence of reducing agents and coupling reagents.

These reactions are generally performed in anhydrous solvents to prevent hydrolysis and side reactions.

Formation of Hydrochloride Salt

The free base Butyl(2,2,2-trifluoroethyl)amine is converted into its hydrochloride salt to improve stability, handling, and solubility properties.

  • The free amine is treated with hydrochloric acid in an alcohol solvent (e.g., ethanol or isopropanol).
  • The hydrochloride salt precipitates out and can be isolated by filtration and drying.

This step is crucial for the compound’s application in synthesis and pharmaceuticals due to enhanced purity and crystalline properties.

Advanced Synthetic Routes and Intermediates

Patent literature describes more sophisticated methods involving protected intermediates and coupling reagents to improve yields and purity.

  • Use of Carbamate Protecting Groups: For example, tert-butyl carbamate (Boc) protection of amines allows selective reactions and prevents side reactions during coupling.
  • Coupling Reagents: Agents like EDCI or DCC are used to facilitate amide bond formation between trifluoroethylamine derivatives and butylamine-containing intermediates.
  • Hydrogenolysis Catalyst: Hydrogenation steps remove protecting groups and simultaneously form the free amine.
  • Salt Formation: Final treatment with acids such as HCl yields the hydrochloride salt.
Step Description Key Reagents/Conditions Outcome
A Coupling of protected amine intermediate with butylamine Base, coupling reagent (EDCI, DCC), solvent Intermediate amide formation
B Hydrogenolysis to remove protecting groups Hydrogen, catalyst (e.g., Pd/C), mild temp Free amine formation
C Acid treatment HCl or other acid in solvent Hydrochloride salt precipitation

Sources: EP Patent EP2621894B1, CN Patent CN103124721B, 2011

Analytical and Optimization Data

Purity and Yield Optimization:

  • Reaction parameters such as temperature, solvent choice, and reagent equivalents significantly affect yield and purity.
  • Lower temperatures (<5°C) during protection steps prevent premature deprotection.
  • Anhydrous solvents reduce hydrolysis side reactions.
  • Continuous chromatography and recrystallization improve final product purity (>98%).
Parameter Range Tested Optimal Condition Effect on Yield/Purity
Reaction Temperature -10°C to 25°C 0–5°C Minimizes side reactions
Coupling Reagent Equiv. 1.0 to 1.5 equiv. ~1.2 equiv. Maximizes coupling efficiency
Solvent DCM, THF, DMSO Anhydrous DCM Reduces hydrolysis
Catalyst Pd/C, PtO2 Pd/C Efficient hydrogenolysis

Adapted from synthetic optimization studies in related fluorinated amine preparations

Summary Table of Preparation Methods

Preparation Stage Method Description Key Conditions/Notes Yield / Purity
2,2,2-Trifluoroethylamine synthesis Amination of trifluoroethyl sulfonates with NH3 150°C, DMSO solvent, autoclave, 3–5 hours 79–85% yield, trace by-products
Butyl group introduction Nucleophilic substitution or reductive amination Anhydrous solvents, coupling reagents (EDCI/DCC) High selectivity, variable yield
Hydrochloride salt formation Acid treatment of free amine HCl in alcohol solvent, precipitation High purity crystalline salt
Advanced protection/deprotection Boc protection, hydrogenolysis Controlled temp, Pd/C catalyst, acid salt formation Optimized yield and purity

Chemical Reactions Analysis

Types of Reactions

Butyl(2,2,2-trifluoroethyl)amine hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include:

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions. For example, substitution reactions can yield a variety of trifluoromethylated amines, while oxidation reactions can produce corresponding amides or nitriles .

Scientific Research Applications

Applications in Medicinal Chemistry

a. Drug Development:
Butyl(2,2,2-trifluoroethyl)amine hydrochloride serves as an important intermediate in the synthesis of pharmaceuticals. Its trifluoroethyl group enhances the lipophilicity and metabolic stability of drug candidates, making it a valuable building block in drug design.

Case Study:
A study demonstrated the use of N-trifluoroethylation reactions to modify aniline derivatives, resulting in compounds with improved biological activity. These modifications can lead to enhanced efficacy in treating various diseases .

b. Buffering Agents:
The compound exhibits buffering capacity at physiological pH levels, which is critical for maintaining stability during biochemical assays. It has been shown to effectively preserve noncovalent protein-ligand complexes during electrospray ionization mass spectrometry (ESI-MS), a technique widely used in proteomics .

Applications in Agrochemistry

a. Agricultural Chemicals:
As an intermediate for agricultural chemicals, this compound plays a role in the synthesis of pesticides and herbicides. Its unique chemical properties allow for the development of more effective agrochemicals that can enhance crop yield and resistance to pests.

Case Study:
Research has indicated that derivatives of 2,2,2-trifluoroethylamine are utilized as effective agents in agricultural formulations, demonstrating significant improvements in pest control compared to traditional compounds .

Summary of Research Findings

Application AreaKey Findings
Medicinal ChemistryEnhances drug efficacy; used as an intermediate for drug synthesis; improves metabolic stability.
AgrochemistryServes as an intermediate for pesticides; enhances crop yield; improves pest resistance.
Biochemical AssaysActs as a buffering agent; preserves protein-ligand complexes during ESI-MS analysis.

Mechanism of Action

The mechanism of action of Butyl(2,2,2-trifluoroethyl)amine hydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to penetrate biological membranes and interact with enzymes or receptors. This interaction can modulate the activity of these targets, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The following table compares key properties of Butyl(2,2,2-trifluoroethyl)amine hydrochloride with analogous compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Structural Features Applications
Butyl(2,2,2-trifluoroethyl)amine HCl C₆H₁₄ClF₃N 192.46 (calculated) Not reported Butyl + CF₃CH₂ group Agrochemicals, Pharmaceuticals*
2-Amino-N-(2,2,2-trifluoroethyl)acetamide HCl C₄H₇ClF₃N₂O 192.46 Not reported Acetamide + CF₃CH₂ group Acaricide intermediate
O-(2,2,2-Trifluoroethyl)hydroxylamine HCl C₂H₅ClF₃NO 152.46 161–163 Hydroxylamine + CF₃CH₂ group Synthetic intermediate
Methyl(2,2,2-trifluoroethoxy)amine HCl C₃H₇ClF₃NO 169.45 Not reported Methoxy + CF₃CH₂ group Research chemical
(2S)-1-Aminopropan-2-ylamine diHCl C₅H₁₄Cl₂F₂N₂ 223.08 Not reported Chiral amine + CF₂CH₂ group Pharmaceutical intermediate

*Inferred from analogs like lomitapide mesylate (), which contains a trifluoroethyl group in its structure.

Key Observations:
  • Thermal Stability : O-(2,2,2-Trifluoroethyl)hydroxylamine HCl exhibits a high melting point (161–163°C), suggesting strong ionic interactions in the solid state . Data for the butyl derivative is lacking but may follow similar trends.
  • Solubility : The hydrochloride salt form improves aqueous solubility across all compounds, critical for bioavailability in drug formulations .

Biological Activity

Butyl(2,2,2-trifluoroethyl)amine hydrochloride, with the molecular formula C6H12F3N and a molecular weight of 155.16 g/mol, is a secondary amine characterized by its unique trifluoromethyl group. This compound is gaining attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities and applications in drug development.

Chemical Structure and Properties

The compound features a tert-butyl group and a 2,2,2-trifluoroethyl group, which together influence its chemical properties:

  • Trifluoromethyl Group : Enhances lipophilicity and metabolic stability.
  • Tert-Butyl Group : Provides steric hindrance that can affect the compound's interaction with biological targets.

This combination results in distinctive electronic effects that can enhance the compound's reactivity and biological activity.

The biological activity of this compound is primarily attributed to the trifluoromethyl group, which can significantly improve the compound's ability to interact with enzymes or receptors. This enhancement often leads to increased binding affinity and selectivity for specific molecular targets. The lipophilic nature of the compound allows for better membrane permeability, facilitating its bioactive properties.

Biological Applications

Research indicates that compounds containing trifluoromethyl groups frequently exhibit improved biological profiles. These include:

  • Inhibition of Enzymes : The trifluoromethyl group can enhance the potency of compounds against specific enzymes.
  • Pharmaceutical Development : Investigated for potential applications in drugs targeting various diseases, including cancer and neurodegenerative disorders .

Case Studies and Research Findings

  • Anticancer Activity : A study explored the synthesis of derivatives containing trifluoromethyl groups, demonstrating enhanced cytotoxicity against cancer cell lines compared to non-fluorinated analogs. The presence of the trifluoromethyl group was linked to improved interaction with cellular targets involved in apoptosis regulation .
  • Cholinesterase Inhibition : Research on related compounds has shown that trifluoromethyl-substituted amines can effectively inhibit acetylcholinesterase (AChE), suggesting potential applications in treating Alzheimer's disease by enhancing cholinergic transmission .
  • Metabolic Stability : Compounds with trifluoromethyl groups often show increased metabolic stability due to reduced susceptibility to enzymatic hydrolysis, making them favorable candidates for drug development .

Comparative Analysis of Related Compounds

Compound NameDescriptionUnique Features
2,2,2-TrifluoroethylamineA simpler amine lacking the tert-butyl groupLess steric hindrance compared to this compound
Tert-butylamineA primary amine without the trifluoromethyl groupDifferent reactivity profile due to absence of electron-withdrawing trifluoromethyl group
Tert-butyl N-(2,2,2-trifluoroethyl)carbamateContains a carbamate functional group affecting reactivityCarbamate moiety introduces additional reactivity not present in this compound

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Butyl(2,2,2-trifluoroethyl)amine hydrochloride, and how can reaction yields be maximized?

  • Methodological Answer : Utilize copper(I)-catalyzed cross-coupling reactions with ligands such as TMEDA to enhance reaction efficiency, as demonstrated in trifluoroacetimidoyl halide syntheses . Optimize pH and temperature (e.g., 60–80°C) during amide formation steps, as seen in phase-transfer cyclization protocols involving trifluoroethylamine intermediates . Monitor purity via HPLC (C18 columns) with trifluoroacetic acid in the mobile phase to resolve ionic impurities .

Q. Which spectroscopic techniques are most effective for structural characterization of this compound?

  • Methodological Answer : Employ 19F^{19}\text{F} NMR to confirm the presence and environment of the trifluoroethyl group (δ ~ -70 ppm). Use high-resolution mass spectrometry (HRMS) for molecular ion validation, and IR spectroscopy to identify N–H stretching (2500–3000 cm1^{-1}) and C–F vibrations (1100–1200 cm1^{-1}). Cross-reference with X-ray crystallography if crystalline derivatives are obtainable .

Q. How should researchers handle and store this compound to prevent degradation?

  • Methodological Answer : Store in airtight, desiccated containers at -20°C to mitigate hygroscopicity and hydrolysis. Avoid prolonged exposure to light, as fluorinated amines can undergo photolytic decomposition. Use inert atmospheres (N2_2/Ar) during handling, as recommended for analogous halogenated amines .

Advanced Research Questions

Q. How does the trifluoroethyl group influence the compound’s pharmacokinetic properties compared to non-fluorinated analogs?

  • Methodological Answer : Conduct comparative molecular docking studies to assess fluorine’s stereoelectronic effects on target binding (e.g., reduced basicity of the amine group enhances membrane permeability) . Pair with in vitro metabolic assays (e.g., liver microsomes) to quantify stability differences, leveraging fluorine’s resistance to oxidative metabolism .

Q. What strategies can resolve contradictions in reported catalytic efficiencies for reactions involving this compound?

  • Methodological Answer : Perform systematic parameter screening (ligands, solvents, temperatures) to identify critical variables. For example, ligand choice (e.g., TMEDA vs. phosphines) drastically affects Cu(I)-catalyzed coupling yields . Use design-of-experiments (DoE) approaches to statistically isolate confounding factors .

Q. How can the compound’s solubility be modulated for in vivo studies without compromising bioactivity?

  • Methodological Answer : Explore salt metathesis (e.g., exchanging HCl for besylate or tosylate counterions) to improve aqueous solubility. Alternatively, use co-solvents like DMSO/PEG mixtures, ensuring compatibility with biological assays. Validate changes via comparative IC50_{50} assays against unmodified analogs .

Q. What mechanistic insights explain the compound’s reactivity in nucleophilic substitution reactions?

  • Methodological Answer : Employ kinetic isotope effects (KIEs) and DFT calculations to probe transition states. For example, the electron-withdrawing trifluoroethyl group may polarize the amine lone pair, altering nucleophilicity. Validate with Hammett plots using substituted analogs .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported biological activity data for this compound?

  • Methodological Answer : Replicate assays under standardized conditions (e.g., cell lines, serum concentrations) to rule out protocol variability. Use orthogonal assays (e.g., SPR for binding affinity vs. functional cellular assays) to confirm target engagement. Cross-reference with structural analogs to identify activity cliffs linked to specific substituents .

Q. Why do some synthetic protocols report low yields despite optimized conditions?

  • Methodological Answer : Investigate side reactions via LC-MS to detect byproducts (e.g., elimination or dimerization). Consider steric hindrance from the butyl group impeding intermediate formation; introduce protecting groups (e.g., Boc) for the amine during critical steps .

Tables for Key Data

Property Value/Technique Reference
Optimal Synthesis Temp 60–80°C (Cu(I)/TMEDA catalysis)
19F^{19}\text{F} NMR Shift δ -68 to -72 ppm (CF3_3 group)
Storage Stability -20°C, desiccated, inert atmosphere
Metabolic Half-Life 2–3× longer vs. non-fluorinated analogs

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Butyl(2,2,2-trifluoroethyl)amine hydrochloride
Reactant of Route 2
Reactant of Route 2
Butyl(2,2,2-trifluoroethyl)amine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.